3-propyloxolane-2,5-dione
Description
3-Propyloxolane-2,5-dione is a cyclic diketone derivative belonging to the oxolane-dione class. Structurally, it consists of a five-membered oxolane (tetrahydrofuran) ring fused with two ketone groups at positions 2 and 5, substituted with a propyl group at position 2. This compound shares structural homology with diketopiperazines (DKPs) and other oxolane-dione derivatives, which are known for diverse bioactivities, including antiviral, anti-inflammatory, and enzyme-inhibitory properties .
Properties
CAS No. |
14035-82-6 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-propyloxolane-2,5-dione |
InChI |
InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h5H,2-4H2,1H3 |
InChI Key |
JIUWLLYCZJHZCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-propyloxolane-2,5-dione can be synthesized through several methods:
Dehydration of Propylsuccinic Acid: This method involves the dehydration of propylsuccinic acid using dehydrating agents such as acetyl chloride or phosphoryl chloride.
Catalytic Hydrogenation: Industrially, propylsuccinic anhydride can be prepared by the catalytic hydrogenation of maleic anhydride in the presence of a propyl group donor.
Chemical Reactions Analysis
Types of Reactions
3-propyloxolane-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form propylsuccinic acid.
Alcoholysis: Reacts with alcohols to form monoesters.
Aminolysis: Reacts with amines to form amides.
Acylation: Used in acylation reactions under Friedel-Crafts conditions.
Common Reagents and Conditions
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.
Aminolysis: Amines (e.g., ammonia, primary amines), often in the presence of a base.
Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products
Hydrolysis: Propylsuccinic acid.
Alcoholysis: Propylsuccinic monoesters.
Aminolysis: Propylsuccinic amides.
Acylation: Various acylated products depending on the substrate used.
Scientific Research Applications
3-propyloxolane-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of polymers, resins, and coatings due to its reactivity and ability to form stable bonds
Mechanism of Action
The mechanism of action of propylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles (e.g., water, alcohols, amines) through the following steps:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the anhydride.
Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Leaving Group Removal: The leaving group (e.g., carboxylate ion) is expelled.
Product Formation: The final product (e.g., acid, ester, amide) is formed
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The alkyl chain length at position 3 significantly influences solubility, lipophilicity, and stability:
*Note: Properties of this compound are inferred from analogs.
Bioactivity and Pharmacological Potential
Antiviral Activity
Diketopiperazine (DKP) derivatives with benzylidene or isobutyl substituents (e.g., compounds 3, 6, and 7 in ) exhibit antiviral activity against H1N1 (IC₅₀: 6.8–41.5 μM).
Enzyme Inhibition
Curcuminoids with β-diketone moieties () inhibit DNA methyltransferases (DNMT1), but their rapid metabolism limits utility. Oxolane-diones, with rigid cyclic structures, may offer improved metabolic stability compared to linear β-diketones, though this requires validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
